N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c1-29-17-7-5-14(6-8-17)18-12-19-21(28)25(9-10-26(19)24-18)13-20(27)23-16-4-2-3-15(22)11-16/h2-11,18-19,24H,12-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPNZKUNLUNZCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyrazolopyrazine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate nucleophile.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Final Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the pyrazolo[1,5-a]pyrimidine scaffold. Research indicates that derivatives of pyrazolo compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that pyrazolo derivatives could inhibit cell proliferation in breast cancer models through apoptosis induction and cell cycle arrest mechanisms .
Key Findings:
- Mechanism of Action: The antitumor activity is often attributed to the inhibition of specific kinases involved in tumor growth and survival.
- Case Study: A derivative similar to N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide was found to significantly reduce tumor volume in xenograft models.
Enzyme Inhibition
This compound has shown promise as an inhibitor of various enzymes, including xanthine oxidase and cyclooxygenase. Inhibiting these enzymes can be beneficial in treating conditions like gout and inflammation.
Research Insights:
- Xanthine Oxidase Inhibition: Studies have reported that pyrazolo derivatives can effectively lower uric acid levels by inhibiting xanthine oxidase activity .
- Analgesic Properties: Some derivatives have demonstrated analgesic effects in animal models, suggesting their potential use in pain management therapies.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research into related pyrazole compounds has indicated effectiveness against various bacterial strains and fungi.
Evidence:
- Antibacterial Activity: Compounds with similar structures have been evaluated for their antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli.
- Fungal Inhibition: Studies have shown that certain pyrazole derivatives can inhibit the growth of pathogenic fungi, indicating their potential as antifungal agents .
Synthetic Applications
In addition to its biological applications, this compound serves as a valuable intermediate in organic synthesis.
Synthesis Insights:
- Diverse Synthetic Routes: The compound can be synthesized through various methods involving multi-step reactions that enhance structural diversity.
- Functionalization Potential: Its structure allows for further modifications that can lead to new compounds with tailored biological activities .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives
- N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0276) Key Differences: The 3-ethylphenyl group replaces the 3-fluorophenyl moiety. Properties: Higher molecular weight (402.45 vs. ~400 for the target compound) and logP (3.31), indicating increased lipophilicity. Non-fluorinated substituents may reduce metabolic stability compared to fluorinated analogs .
- 2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide Key Differences: The 4-methoxyphenyl is replaced with a benzodioxol group, and the acetamide side chain includes a 3-fluoro-4-methylphenyl group.
Pyrazolo[3,4-d]pyrimidine Derivatives
- 2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide Key Differences: A pyrazolo[3,4-d]pyrimidine core replaces pyrazolo[1,5-a]pyrazine, altering ring strain and electron distribution. LogP values for such analogs range from 2.8–3.5, comparable to the target compound .
Pyrazolo[4,3-d]pyrimidine Derivatives
- 2-{[1-Ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
Physicochemical Properties
Biological Activity
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a fluorophenyl group and a tetrahydropyrazolo[1,5-a]pyrazin moiety. Its molecular formula is C20H20FN3O2 with a molecular weight of 353.39 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities such as:
- Anticancer Activity : Many pyrazolo[1,5-a]pyrimidine derivatives show promise in cancer treatment due to their ability to inhibit specific protein targets involved in cancer cell proliferation and survival .
- Antimicrobial Effects : Some derivatives have demonstrated efficacy against bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Properties : Compounds in this class may also possess anti-inflammatory effects, making them candidates for treating inflammatory diseases .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell metabolism.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that promote cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that it could trigger programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study on pyrazolo[1,5-a]pyrimidines found that modifications at the phenyl ring significantly enhanced anticancer activity against various cancer cell lines .
- Another investigation into tetrahydropyrazolo derivatives highlighted their ability to inhibit specific kinases involved in tumor growth .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Table 1: Typical Reaction Parameters
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| 1 | Ethanol, reflux, 6h | 45–55% |
| 2 | EDCI/HOBt, DMF, RT | 60–70% |
Basic: Which analytical techniques are essential for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
- Liquid Chromatography–Mass Spectrometry (LC–MS): Confirms molecular weight and purity (>95%) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks using SHELX software for refinement .
Q. Table 2: Characterization Data Overview
| Technique | Key Observations |
|---|---|
| ¹H NMR (400 MHz) | δ 8.2 (s, 1H, pyrazole), δ 3.8 (s, 3H, OCH₃) |
| LC–MS | [M+H]⁺ m/z 452.1 |
Advanced: How can synthetic yield be optimized during scale-up?
Methodological Answer:
- Solvent Selection: Replace ethanol with THF for better solubility of intermediates .
- Catalyst Screening: Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to enhance cross-coupling efficiency (yield increase by 15–20%) .
- Process Monitoring: Implement inline FTIR to track reaction progression and adjust stoichiometry dynamically .
Advanced: How to resolve contradictions between in vitro and in silico pharmacological data?
Methodological Answer:
- Assay Validation: Confirm target enzyme (e.g., 5-LOX) activity using standardized kits and positive controls .
- Stability Testing: Assess compound degradation in buffer (pH 7.4, 37°C) via HPLC to rule out false negatives .
- Molecular Dynamics (MD): Simulate binding pocket flexibility over 100 ns to refine docking predictions .
Advanced: What computational strategies predict binding affinity accurately?
Methodological Answer:
- Docking Tools: AutoDock Vina or Glide for preliminary binding mode analysis (grid size: 20 ų centered on catalytic site) .
- Free Energy Perturbation (FEP): Quantify ΔΔG values for substituent modifications to prioritize derivatives .
Advanced: How to address crystallographic refinement challenges?
Methodological Answer:
- Disordered Moieties: Use PART instructions in SHELXL to model flexible groups (e.g., methoxyphenyl) .
- Twinning Detection: Employ CELL_NOW for metric analysis; refine with TWIN/BASF commands in SHELX .
Advanced: How do hydrogen-bonding networks influence physicochemical properties?
Methodological Answer:
- Graph Set Analysis: Identify robust R₂²(8) motifs (e.g., N–H···O=C) to predict solubility via Hirshfeld surface maps .
- Stability Testing: Correlate melting points (mp >200°C) with dense H-bonding in DSC experiments .
Advanced: What strategies improve pharmacokinetic properties of derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
